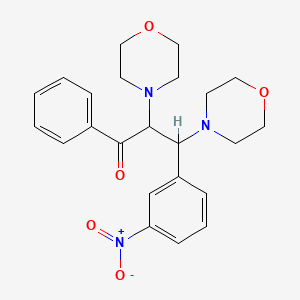
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of morpholine rings, a nitrophenyl group, and a phenylpropanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the condensation of morpholine derivatives with nitrophenyl and phenylpropanone precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like high-pressure reactors and automated systems to optimize the synthesis process.
化学反应分析
Types of Reactions
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction can produce amines or alcohols, and substitution reactions can result in various substituted phenylpropanone derivatives.
科学研究应用
2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes.
作用机制
The mechanism by which 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism of action depends on the context in which the compound is used and the specific targets involved.
相似化合物的比较
Similar Compounds
- 2,3-Dimorpholin-4-yl-3-(4-nitrophenyl)-1-phenylpropan-1-one
- 2,3-Dimorpholin-4-yl-3-(2-nitrophenyl)-1-phenylpropan-1-one
- 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylbutan-1-one
Uniqueness
Compared to similar compounds, 2,3-Dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5461-48-3 |
|---|---|
分子式 |
C23H27N3O5 |
分子量 |
425.5 g/mol |
IUPAC 名称 |
2,3-dimorpholin-4-yl-3-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C23H27N3O5/c27-23(18-5-2-1-3-6-18)22(25-11-15-31-16-12-25)21(24-9-13-30-14-10-24)19-7-4-8-20(17-19)26(28)29/h1-8,17,21-22H,9-16H2 |
InChI 键 |
UCZZLGBQZYHCMY-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(C2=CC(=CC=C2)[N+](=O)[O-])C(C(=O)C3=CC=CC=C3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


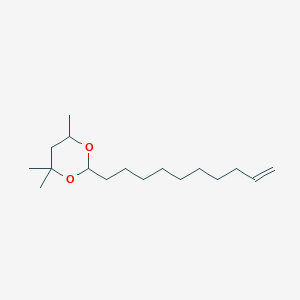

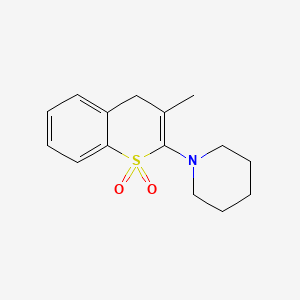
![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)

![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)
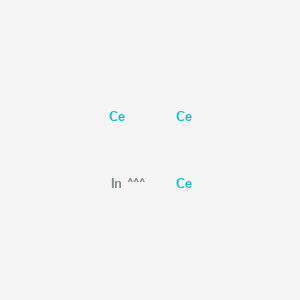
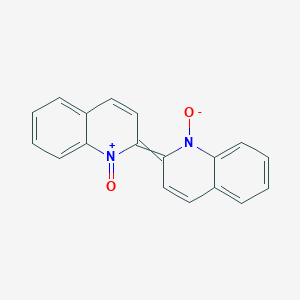
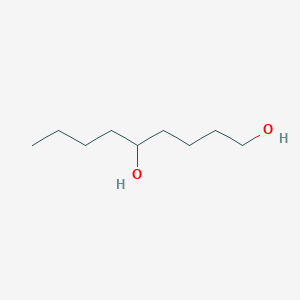
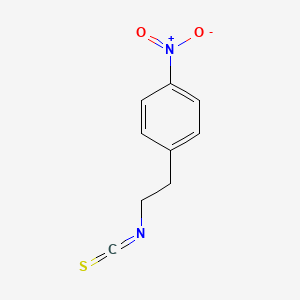
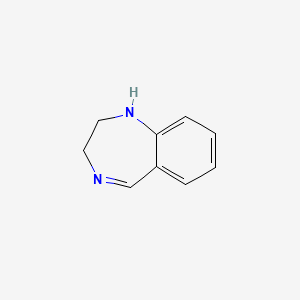
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
